5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.
N-alkylation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Thiophene-containing compounds:
Uniqueness
5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H17N3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3S/c1-13-7-3-4-9-15(13)20-19-18(16-10-6-12-23-16)21-17-11-5-8-14(2)22(17)19/h3-12,20H,1-2H3 |
InChI Key |
PJLZBDDSWFTEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CS4 |
Origin of Product |
United States |
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